1-(Furan-3-ylmethyl)-1-(2-methoxyethyl)-3-(3-(trifluoromethyl)phenyl)urea
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Overview
Description
1-(Furan-3-ylmethyl)-1-(2-methoxyethyl)-3-(3-(trifluoromethyl)phenyl)urea is an organic compound that features a furan ring, a methoxyethyl group, and a trifluoromethyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Furan-3-ylmethyl)-1-(2-methoxyethyl)-3-(3-(trifluoromethyl)phenyl)urea typically involves the following steps:
Formation of the furan-3-ylmethyl intermediate: This can be achieved through the reaction of furan with a suitable alkylating agent.
Introduction of the methoxyethyl group: This step involves the reaction of the intermediate with 2-methoxyethylamine under appropriate conditions.
Coupling with the trifluoromethyl-substituted phenyl isocyanate: The final step involves the reaction of the intermediate with 3-(trifluoromethyl)phenyl isocyanate to form the desired urea derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(Furan-3-ylmethyl)-1-(2-methoxyethyl)-3-(3-(trifluoromethyl)phenyl)urea can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furanones, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation as a potential therapeutic agent due to its unique structural features.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Furan-3-ylmethyl)-1-(2-methoxyethyl)-3-(3-(trifluoromethyl)phenyl)urea would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
1-(Furan-2-ylmethyl)-1-(2-methoxyethyl)-3-(3-(trifluoromethyl)phenyl)urea: Similar structure but with the furan ring attached at a different position.
1-(Furan-3-ylmethyl)-1-(2-methoxyethyl)-3-(4-(trifluoromethyl)phenyl)urea: Similar structure but with the trifluoromethyl group attached at a different position on the phenyl ring.
Uniqueness
1-(Furan-3-ylmethyl)-1-(2-methoxyethyl)-3-(3-(trifluoromethyl)phenyl)urea is unique due to the specific positioning of its functional groups, which can influence its chemical reactivity and biological activity. The combination of a furan ring, methoxyethyl group, and trifluoromethyl-substituted phenyl group provides a distinct set of properties that can be leveraged in various applications.
Properties
IUPAC Name |
1-(furan-3-ylmethyl)-1-(2-methoxyethyl)-3-[3-(trifluoromethyl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N2O3/c1-23-8-6-21(10-12-5-7-24-11-12)15(22)20-14-4-2-3-13(9-14)16(17,18)19/h2-5,7,9,11H,6,8,10H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LENFAEWLSXHXQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=COC=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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